molecular formula C15H17N5 B7557753 N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline

Cat. No. B7557753
M. Wt: 267.33 g/mol
InChI Key: YNBXQQPORPAIQA-UHFFFAOYSA-N
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Description

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a pyrazole-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline is not fully understood, but it is believed to be related to its ability to inhibit the activity of enzymes involved in nitrification, such as ammonia monooxygenase and hydroxylamine oxidoreductase. N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline can inhibit the proliferation of cancer cells and induce apoptosis. N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline has also been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) in vitro and in vivo. In agriculture, N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline has been shown to increase crop yield by reducing the loss of nitrogen from fertilizers.

Advantages and Limitations for Lab Experiments

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline has several advantages for lab experiments, such as its stability, solubility, and ease of synthesis. However, N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline also has some limitations, such as its potential toxicity and limited availability.

Future Directions

There are several future directions for the study of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline. In medicine, N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline could be further studied for its potential applications in the treatment of inflammatory diseases and cancer. In agriculture, N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline could be further studied for its potential to reduce the environmental impact of fertilizers. In material science, N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline could be further studied for its potential applications in catalysis and gas storage.
Conclusion
In conclusion, N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline is a pyrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline has been synthesized using various methods and has been studied for its potential applications in medicine, agriculture, and material science. N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline, which could lead to the development of new treatments for various diseases and the reduction of the environmental impact of fertilizers.

Synthesis Methods

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline can be synthesized using various methods, including the reaction of 3-aminopyrazole with 3,5-dimethyl-4-formylpyrazole, followed by reduction with sodium borohydride. Another method involves the reaction of 3-aminopyrazole with 3,5-dimethyl-4-chloropyrazole, followed by reduction with sodium borohydride. The purity of the synthesized N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline can be verified using various techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. In agriculture, N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline has been studied as a nitrification inhibitor, which can reduce the loss of nitrogen from fertilizers and increase crop yield. In material science, N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline has been used as a ligand in metal-organic frameworks, which can be used as catalysts and for gas storage.

properties

IUPAC Name

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-11-15(12(2)19-18-11)10-16-13-5-3-6-14(9-13)20-8-4-7-17-20/h3-9,16H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBXQQPORPAIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CNC2=CC(=CC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline

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